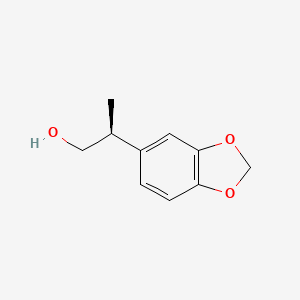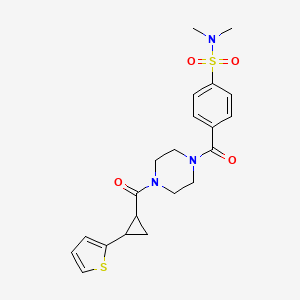![molecular formula C5H14N2 B2547777 [(2S)-2-氨基丙基]二甲胺 CAS No. 70831-55-9](/img/structure/B2547777.png)
[(2S)-2-氨基丙基]二甲胺
描述
[(2S)-2-aminopropyl]dimethylamine is an organic compound with the molecular formula C5H14N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
科学研究应用
[(2S)-2-aminopropyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: [(2S)-2-aminopropyl]dimethylamine is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
Target of Action
It is known that similar compounds interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It is likely that the compound interacts with its targets through a process of nucleophilic addition, similar to other amines . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, such as the formation of imines and enamines . These reactions can have downstream effects on various cellular processes.
Result of Action
Similar compounds are known to exert various effects at the molecular and cellular levels, potentially altering cellular functions and processes .
Action Environment
The action of [(2S)-2-aminopropyl]dimethylamine can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect the compound’s action, efficacy, and stability . .
生化分析
Biochemical Properties
[(2S)-2-aminopropyl]dimethylamine plays a role in biochemical reactions, particularly in the metabolism of methylated amines . It interacts with enzymes such as trimethylamine dehydrogenase, which oxidizes methyl groups to formaldehyde . This interaction is crucial in the utilization of methanol and methylated amines .
Cellular Effects
It is known that amines can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, amines can act as signaling molecules, influencing the behavior of cells .
Molecular Mechanism
The molecular mechanism of [(2S)-2-aminopropyl]dimethylamine involves its interactions with biomolecules. It can bind to enzymes, influencing their activity . For example, it can act as a substrate for certain enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of amines can influence their long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of [(2S)-2-aminopropyl]dimethylamine can vary with different dosages in animal models . High doses of amines can have toxic or adverse effects
Metabolic Pathways
[(2S)-2-aminopropyl]dimethylamine is involved in the metabolic pathways of methylated amines . It interacts with enzymes such as trimethylamine dehydrogenase, influencing the metabolic flux and metabolite levels .
Transport and Distribution
It is known that amines can interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
[(2S)-2-aminopropyl]dimethylamine can be synthesized through several methods. One common approach involves the reductive amination of acetone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the dimethylamine acting as both the amine source and the reducing agent.
Industrial Production Methods
In industrial settings, [(2S)-2-aminopropyl]dimethylamine is produced through a catalytic hydrogenation process. This involves the reaction of acetone with dimethylamine in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature. This method is efficient and yields high-purity product suitable for various applications.
化学反应分析
Types of Reactions
[(2S)-2-aminopropyl]dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines and other substituted derivatives.
相似化合物的比较
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Uniqueness
[(2S)-2-aminopropyl]dimethylamine is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can impart distinct biological and chemical properties, making it valuable for applications where stereochemistry is crucial.
属性
IUPAC Name |
(2S)-1-N,1-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHLOZQFPWDCA-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70831-55-9 | |
| Record name | [(2S)-2-aminopropyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2547703.png)

![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)
![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)
![4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2547710.png)
![3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2547711.png)
![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)
![N-(3-chloro-2-methylphenyl)-1-[(3,4-difluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2547716.png)

